molecular formula C9H9N3O B182171 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline CAS No. 122733-40-8

3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

Cat. No. B182171
CAS RN: 122733-40-8
M. Wt: 175.19 g/mol
InChI Key: AZLVMRYJNAZIBG-UHFFFAOYSA-N
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Description

“3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline” is a compound with the molecular formula C9H9N3O . It is a derivative of oxadiazole, a heterocyclic compound containing nitrogen . Oxadiazoles are known for their wide range of biological activities, including anticancer properties .


Synthesis Analysis

The synthesis of oxadiazoles, including “3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline”, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are usually characterized using techniques such as FT-IR, LCMS, and NMR .


Molecular Structure Analysis

The molecular structure of “3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline” has been studied using single crystal X-ray diffraction method . The analysis revealed an intramolecular hydrogen bond between the N atom of the oxadiazole moiety and the NH2 group .


Chemical Reactions Analysis

The chemical reactions involving “3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline” and similar compounds often involve dehydrative cyclization and desulfurization/intramolecular rearrangement . These reactions can yield diverse periphery functionalities .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 374.8±44.0 °C at 760 mmHg, and a flash point of 180.5±28.4 °C . It has 4 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

Antibacterial Activity

Compounds with a 1,3,4-oxadiazole moiety, such as 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline , have been studied for their antibacterial properties. Preliminary screenings have shown moderate antibacterial action against various bacterial strains including S. aureus, E. faecalis, E. coli, and K. pneumoniae with MIC (Minimum Inhibitory Concentration) values reported .

Anticancer Activity

The 1,3,4-oxadiazole derivatives are also being explored for their potential anti-cancer activities. Research indicates that these compounds may have applications in targeting and inhibiting the growth of cancer cells .

Oral Bioavailability

In silico studies suggest that compounds with a 1,3,4-oxadiazole structure are likely to comply with Lipinski’s Rule of Five, indicating positive oral bioavailability. This makes them potential candidates for oral therapeutic agents .

Pharmacological Activity

A broad spectrum of pharmacological activities has been associated with 1,3,4-oxadiazole derivatives. These activities span across various therapeutic areas, suggesting a wide range of potential medical applications .

Agricultural Applications

Derivatives of 1,3,4-oxadiazole have shown promise in agricultural applications as well. They exhibit a broad spectrum of biological activities that could be utilized in developing efficient and low-risk chemical pesticides to combat plant diseases .

Each of these fields presents a unique application for 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline and its derivatives. The ongoing research in these areas continues to uncover new potential uses and benefits of this compound.

MDPI - Antibacterial Activity IJNRD - Anticancer Activity Springer - Oral Bioavailability MDPI - Pharmacological Activity BMC Chemistry - Agricultural Applications

Safety and Hazards

The compound is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Oxadiazoles, including “3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline”, have been the focus of many research studies due to their wide range of biological activities . Future research may focus on developing novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities .

properties

IUPAC Name

3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-11-12-9(13-6)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLVMRYJNAZIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559943
Record name 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122733-40-8
Record name 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-phenylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Iron powder, 27.9 g (0.5 mol), is added to a mixture of 2-methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole, (0.053 mol), in 1000 ml of ethyl alcohol with stirring. The mixture is heated to reflux and 1.73 ml of concentrated hydrochloric acid in 10 ml of ethyl alcohol is added dropwise. The mixture is reluxed three hours, 20 ml of 1 normal potassium hydroxide is added, the mixture filtered, and the filtrate evaporated. The residue is dissolved in dichloromethane, washed with water, and the methylene chloride layer separated and evaporated to give 7.05 g of 3-(5-methyl-1,3,4-oxadiazol-2-yl) benzenamine after recrystallization from 2-propanol; mp 139°-140° C.
Quantity
1.73 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
1
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.053 mol
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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